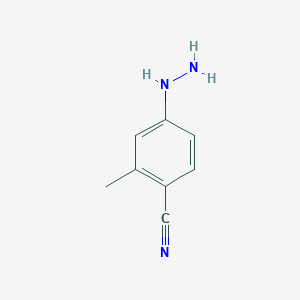

4-Hydrazinyl-2-methylbenzonitrile

Beschreibung

4-Hydrazinyl-2-methylbenzonitrile (CAS: 1023649-49-1) is a benzonitrile derivative with a hydrazinyl (-NH-NH₂) substituent at the para position and a methyl group at the ortho position of the aromatic ring. Its hydrochloride salt form (molecular formula: C₈H₁₀ClN₃; molecular weight: 183.64 g/mol) is commonly utilized in pharmaceutical and organic synthesis due to the nucleophilic hydrazine moiety, which facilitates condensation reactions to form hydrazones, azoles, or other heterocyclic systems . The compound’s structure (Figure 1) allows for versatile functionalization, making it a valuable intermediate in drug discovery and coordination chemistry.

Eigenschaften

CAS-Nummer |

1023649-51-5 |

|---|---|

Molekularformel |

C8H9N3 |

Molekulargewicht |

147.18 g/mol |

IUPAC-Name |

4-hydrazinyl-2-methylbenzonitrile |

InChI |

InChI=1S/C8H9N3/c1-6-4-8(11-10)3-2-7(6)5-9/h2-4,11H,10H2,1H3 |

InChI-Schlüssel |

ZAWYJBPSHRWJJB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)NN)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2-methylbenzonitrile typically involves the reaction of 4-chloro-2-methylbenzonitrile with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for 4-Hydrazinyl-2-methylbenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydrazinyl-2-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Azo or azoxy compounds.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Hydrazinyl-2-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Hydrazinyl-2-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key Observations :

- Hydrazinyl vs. Diazene/Diazenyl : The hydrazine group in 4-hydrazinyl-2-methylbenzonitrile provides nucleophilic reactivity for forming Schiff bases or cyclocondensation products, whereas diazenyl groups (e.g., in ) enable coordination with metals or application in dyes.

- Heterocyclic Substituents: Compounds with pyrimidine (), imidazolidinone (), tetrazole (), or oxadiazole () rings exhibit enhanced binding affinity in drug design due to π-π stacking or hydrogen-bonding interactions.

Stability and Reactivity

- Hydrazinyl Derivatives : Prone to oxidation but stabilized as hydrochloride salts .

- Chloro/Diazenyl Derivatives : Enhanced stability due to electron-withdrawing groups (e.g., -Cl in ), though reduced solubility in polar solvents.

- Heterocyclic Derivatives : Tetrazoles () and oxadiazoles () exhibit high thermal stability, suitable for high-temperature applications.

Biologische Aktivität

4-Hydrazinyl-2-methylbenzonitrile (also known as 4-hydrazinyl-2-methylbenzonitrile hydrochloride) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula for 4-hydrazinyl-2-methylbenzonitrile is , with a molecular weight of approximately 174.20 g/mol. The compound features a hydrazine functional group, which is known for its reactivity and biological significance.

The biological activity of 4-hydrazinyl-2-methylbenzonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazine moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which may induce apoptosis in cancer cells. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, contributing to its anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds within the hydrazine class, including 4-hydrazinyl-2-methylbenzonitrile. Research indicates that derivatives of hydrazines exhibit significant antibacterial effects against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness of these compounds often correlates with their lipophilicity and structural modifications.

Anticancer Properties

The anticancer activity of 4-hydrazinyl-2-methylbenzonitrile has been explored in various studies. For instance, compounds containing the hydrazine moiety have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific case studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines while sparing normal cells from toxicity.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of acylhydrazones derived from benzoic acid showed that modifications in the hydrazine structure enhanced antibacterial activity. The study indicated that 4-hydrazinyl-2-methylbenzonitrile exhibited comparable or superior activity against bacterial strains compared to standard antibiotics .

- Cytotoxicity Assessment : In vitro assays revealed that 4-hydrazinyl-2-methylbenzonitrile demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa, MCF-7). The compound's mechanism involved the activation of apoptotic pathways, leading to increased cell death in malignant cells while maintaining low toxicity levels in non-cancerous cell lines .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.